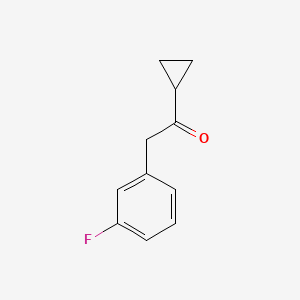

2-乙酰氧基-4-苯基丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

Esters, including “2-Acetoxy-4-phenylbutanoic acid methyl ester”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester, also known as methyl 2-acetyloxy-4-phenylbutanoate or 2-Acetoxy-4-phenylbutanoic acid methyl ester, focusing on six unique applications:

Pharmaceutical Intermediates

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure by preventing the formation of angiotensin II, a peptide that causes blood vessels to constrict . The compound’s role as a precursor in the production of ACE inhibitors highlights its importance in medicinal chemistry.

Chiral Building Blocks

Methyl 2-acetyloxy-4-phenylbutanoate is used as a chiral building block in the synthesis of optically active compounds. Its enantiomerically pure form is essential for creating molecules with specific desired activities, which is particularly important in the development of drugs and agrochemicals . The compound’s ability to introduce chirality into complex molecules makes it a valuable tool in asymmetric synthesis.

Biocatalysis

The compound is utilized in biocatalytic processes, where enzymes are employed to catalyze chemical reactions. Specifically, it serves as a substrate for carbonyl reductases, which are enzymes that facilitate the reduction of carbonyl groups to alcohols . This application is significant in the production of enantiomerically pure alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.

Organic Synthesis

In organic synthesis, methyl 2-acetyloxy-4-phenylbutanoate is used as a reagent for various chemical transformations. Its functional groups allow it to participate in reactions such as esterifications, reductions, and hydrolyses . This versatility makes it a valuable compound for researchers developing new synthetic methodologies and exploring reaction mechanisms.

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and materials with specific properties. Its incorporation into polymer backbones can influence the physical and chemical properties of the resulting materials, such as their thermal stability, mechanical strength, and biodegradability . This makes it useful in creating advanced materials for various industrial applications.

Analytical Chemistry

In analytical chemistry, methyl 2-acetyloxy-4-phenylbutanoate is used as a standard or reference compound in chromatographic and spectroscopic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods . This ensures the accuracy and reliability of analytical results in research and quality control laboratories.

属性

IUPAC Name |

methyl 2-acetyloxy-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(14)17-12(13(15)16-2)9-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORJJQPJPVIZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)

![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)